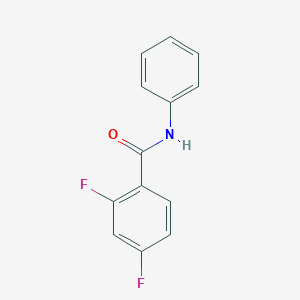

2,4-difluoro-N-phenylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9F2NO |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

2,4-difluoro-N-phenylbenzamide |

InChI |

InChI=1S/C13H9F2NO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |

InChI Key |

UOKDUAZIONZFCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of Difluorinated N Phenylbenzamides

Established Synthetic Pathways for N-Phenylbenzamide Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose. The most common approach for synthesizing N-phenylbenzamides involves the reaction of a benzoic acid derivative with an aniline (B41778) derivative.

Amidation Reactions via Acyl Chlorides and Anilines

A prevalent and reliable method for amide bond formation is the reaction between an acyl chloride and an amine. This reaction is typically rapid and efficient, proceeding through a nucleophilic acyl substitution mechanism. The high reactivity of acyl chlorides makes them excellent substrates for reactions with anilines to form the corresponding N-phenylbenzamides.

Coupling Agent Mediated Condensations (e.g., Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine)

When starting from a carboxylic acid instead of an acyl chloride, coupling agents are essential to facilitate the amidation reaction. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an amine to form the amide bond. A significant drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture due to its low solubility in most organic solvents.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC): EDC functions similarly to DCC but has the advantage that its urea (B33335) byproduct is water-soluble, allowing for easy removal through aqueous extraction.

4-Dimethylaminopyridine (B28879) (DMAP): DMAP is often used as a catalyst in conjunction with carbodiimides like DCC or EDC. It acts as an acyl transfer agent, reacting with the activated carboxylic acid intermediate to form a highly reactive acylpyridinium species, which accelerates the rate of amidation. The use of DMAP is crucial for improving the efficiency and yield of coupling reactions, especially with less reactive (electron-deficient) amines.

The combination of a carbodiimide (B86325) (like DCC or EDC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP is a common strategy to enhance reaction rates and suppress side reactions, including racemization in the case of chiral carboxylic acids.

Table 1: Common Coupling Agents and Additives

| Reagent | Abbreviation | Role | Key Feature |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Coupling Agent | Forms insoluble urea byproduct. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Coupling Agent | Forms water-soluble urea byproduct. |

| 4-Dimethylaminopyridine | DMAP | Catalyst | Acyl transfer agent, increases reaction rate. |

Alternative Reactants and Reaction Conditions (e.g., 1,3-Diphenylthiourea)

Researchers have explored alternative, direct routes to N-phenylbenzamides that circumvent the need for traditional coupling agents. One such novel method involves the use of 1,3-diphenylthiourea as a reactant. In this procedure, a substituted benzoyl chloride is reacted with 1,3-diphenylthiourea in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). vedantu.comyoutube.comlboro.ac.uk The reaction mixture is typically heated under reflux for several hours. vedantu.comlboro.ac.uk

Instead of the expected 1,3-dibenzoyl-1,3-diphenylthiourea, this reaction surprisingly yields N-phenylbenzamides as the sole, pure product in high yields (ranging from 40-93%). vedantu.comlboro.ac.uk The proposed mechanism involves an initial nucleophilic substitution followed by a rearrangement, proceeding through an imino alcohol-amide tautomerism. vedantu.comyoutube.comlboro.ac.uk This method is advantageous as 1,3-diphenylthiourea is an inexpensive and readily available chemical, offering a direct and efficient conversion to N-phenylbenzamides. vedantu.comyoutube.com

Synthesis of Difluorinated Benzoyl Precursors

The synthesis of 2,4-difluoro-N-phenylbenzamide requires a precursor that can provide the 2,4-difluorobenzoyl moiety. The most common and reactive precursor for this is 2,4-difluorobenzoyl chloride .

This acyl chloride is typically prepared from 2,4-difluorobenzoic acid . arborpharmchem.com The conversion can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com

The synthesis of 2,4-difluorobenzoic acid itself can start from materials like 2,4-dinitrotoluene (B133949). One patented method involves the oxidation of 2,4-dinitrotoluene to 2,4-dinitrobenzoic acid, followed by a fluorination step to yield the desired 2,4-difluorobenzoic acid. utwente.nl An optimized process uses hydrogen peroxide as the oxidant with a manganese dioxide catalyst to improve efficiency and environmental friendliness. utwente.nl

Table 2: Key Difluorinated Benzoyl Precursors

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| 2,4-Difluorobenzoic acid | 1583-58-0 | C₇H₄F₂O₂ | Starting material for the acyl chloride. |

Synthesis of N-Phenyl Precursors

The "N-phenyl" portion of the target molecule is derived from aniline (C₆H₅NH₂). Aniline is a major industrial commodity chemical and is readily available. wikipedia.org The most significant industrial production method for aniline involves the catalytic hydrogenation of nitrobenzene (B124822). lboro.ac.ukwikipedia.orgbritannica.com This reaction is typically carried out in the vapor phase at elevated temperatures (e.g., 200–300 °C) using various metal catalysts, with nickel-based catalysts being common. wikipedia.orggoogle.com

In a laboratory setting, the reduction of nitrobenzene to aniline is a classic synthesis, often performed using tin metal and concentrated hydrochloric acid. vedantu.comchemguide.co.uk The reaction proceeds via phenylammonium ions, which are then treated with a strong base like sodium hydroxide (B78521) to liberate the free aniline. chemguide.co.uk

Targeted Synthesis of this compound and Analogs

The targeted synthesis of This compound logically follows the general principles of amidation. The most direct and efficient pathway is the nucleophilic acyl substitution reaction between 2,4-difluorobenzoyl chloride and aniline .

This reaction would typically be carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a tertiary amine base (like triethylamine or pyridine) to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.

Reaction Scheme: 2,4-difluorobenzoyl chloride + aniline → this compound + HCl

The synthesis of various analogs, where either the difluorobenzoyl or the N-phenyl ring is further substituted, follows the same fundamental strategy. For instance, the synthesis of N-(2-cyanoethyl)-2,4-difluoro-N-phenylbenzamide involves reacting 2,4-difluorobenzoyl chloride with N-(2-cyanoethyl)aniline. Similarly, other analogs are prepared by coupling the appropriate substituted difluorobenzoyl chloride with a corresponding substituted aniline.

Rational Design of Fluorination Patterns

The placement of fluorine atoms on an aromatic ring is a critical design element in medicinal chemistry. The 2,4-difluoro substitution pattern on the benzoyl moiety of N-phenylbenzamide is not arbitrary but is the result of rational design aimed at modulating the compound's physicochemical and pharmacological properties.

Fluorine's strong electron-withdrawing nature can significantly alter the electronic environment of the molecule. This modification can influence the pKa of nearby functional groups and create favorable electrostatic interactions with protein targets. nih.gov For instance, the acidity of a phenol (B47542) can be significantly increased by difluorination of the phenyl ring. nih.gov In the context of this compound, the two fluorine atoms enhance the electrophilicity of the benzoyl ring, which can be crucial for certain biological activities and subsequent chemical modifications.

Regioselective Synthesis Approaches

The most direct and common regioselective synthesis of this compound involves the formation of an amide bond between a 2,4-difluorobenzoyl derivative and aniline. This ensures the precise placement of the substituents on the final molecule.

A typical laboratory-scale synthesis involves the reaction of 2,4-difluorobenzoic acid with aniline in the presence of a peptide coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with an activator like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), are used to facilitate the formation of the amide bond under mild conditions. The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Alternatively, a highly efficient method employs the corresponding acyl chloride. 2,4-Difluorobenzoyl chloride can be reacted with aniline in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This method is often rapid and high-yielding. A similar approach has been successfully used to synthesize the related compound N-(2,3-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,3-difluoroaniline, demonstrating the reliability of this regioselective strategy. mdpi.com

Table 1: Representative Synthesis Conditions for N-Phenylbenzamides

| Starting Materials | Coupling Agent/Reagent | Solvent | Base | Product | Ref. |

| 2,4-Difluorobenzoic Acid, Aniline | EDCI, HOBt | DMF | Triethylamine | This compound | |

| 2,4-Difluorobenzoyl Chloride, Aniline | None | Dichloromethane | Pyridine | This compound | mdpi.com |

| 2-Fluorobenzoic Acid, Aniline | DCC, DMAP | Dichloromethane | Not specified | 2-Fluoro-N-phenylbenzamide |

Advanced Derivatization and Functionalization Strategies

The this compound core is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution Reactions on Fluorinated Aromatic Rings

The fluorine atoms on the benzoyl ring of this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent amide carbonyl group. lumenlearning.com The fluorine at the C4 position (para to the carbonyl) is generally more activated and sterically accessible than the fluorine at the C2 position (ortho to the carbonyl). This allows for regioselective substitution reactions.

A variety of nucleophiles can displace the fluoride (B91410) ions. For instance, reaction with alkoxides like sodium methoxide (B1231860) would yield a 4-methoxy-2-fluoro-N-phenylbenzamide derivative. Similarly, amines such as piperidine (B6355638) or morpholine (B109124) can react to form the corresponding 4-amino-substituted products. ichrom.com These reactions are typically carried out in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The relative reactivity of the two fluorine atoms allows for sequential substitutions, where a stronger nucleophile or more forcing conditions can be used to replace the second fluorine atom after the first has been substituted. nih.gov

Table 2: Nucleophilic Aromatic Substitution (SNAr) on Activated Difluoro-Aromatics

| Substrate | Nucleophile | Conditions | Product (Regioselectivity) | Ref. |

| 2,4-Difluoronitrobenzene | Morpholine | Ethanol, 80°C | 4-Morpholinyl-2-fluoronitrobenzene | ichrom.com |

| 2-Fluoro-N-phenylbenzamide | Sodium methoxide | Reflux, MeOH | 2-Methoxy-N-phenylbenzamide | |

| 2-Fluoro-N-phenylbenzamide | Piperidine | DMF, 80°C | 2-Piperidino-N-phenylbenzamide |

Note: Data for analogous systems are presented to illustrate the reaction's applicability.

Reduction Reactions to Amine Derivatives

The amide functionality of this compound can be completely reduced to a secondary amine. Powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation. libretexts.org The reaction involves the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom to yield (2,4-difluorobenzyl)(phenyl)amine.

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under reflux conditions. libretexts.org A subsequent aqueous workup is necessary to hydrolyze the intermediate aluminum complexes and liberate the free amine product. It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not capable of reducing amides. libretexts.orgucl.ac.be This reduction provides a pathway to a different class of compounds, converting the planar amide linkage into a flexible, three-dimensional secondary amine.

Oxidation Reactions to Carboxylic Acid Derivatives

While direct oxidation of the aromatic rings of this compound is challenging and requires harsh conditions, the amide bond can be cleaved through hydrolysis to revert to its constituent carboxylic acid and amine. This reaction, which can be catalyzed by either acid or base, results in the formation of 2,4-difluorobenzoic acid and aniline.

Acid-catalyzed hydrolysis typically involves heating the amide with a strong aqueous acid like hydrochloric acid or sulfuric acid. Base-catalyzed hydrolysis, or saponification, is achieved by heating the amide with a strong base such as sodium hydroxide. This initially produces the sodium salt of the carboxylic acid (sodium 2,4-difluorobenzoate) and aniline, with the free carboxylic acid being liberated upon subsequent acidification. This hydrolytic cleavage is a fundamental reaction of amides and serves as a method to unmask the parent carboxylic acid.

Transition Metal-Catalyzed Cross-Coupling Reactions for Amide Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation in modern organic synthesis. eie.grsioc-journal.cn The this compound structure offers several sites for such functionalization.

The amide group itself can act as a directing group for ortho-C-H activation on the N-phenyl ring. Using catalysts based on palladium, rhodium, or ruthenium, it is possible to functionalize the C-H bonds ortho to the amide nitrogen, allowing for the introduction of aryl, alkyl, or other functional groups. gu.se

Furthermore, the C-F bonds, while generally strong, can participate in cross-coupling reactions under specific catalytic conditions, particularly with nickel or palladium catalysts employing specialized ligands. These reactions are less common than those involving C-Cl, C-Br, or C-I bonds but provide a route to directly replace a fluorine atom with another group. More commonly, the N-H bond of the amide can participate in Buchwald-Hartwig amination or Chan-Evans-Lam coupling reactions if reacted with an appropriate aryl halide or boronic acid, though this would involve derivatization of the parent aniline before the amide formation step. rsc.org Suzuki-Miyaura coupling reactions are also employed in the synthesis of complex benzamides, often by coupling a boronic acid derivative with a halogenated precursor. mdpi.com

Functional Group Interconversions on the Benzamide (B126) Scaffold

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the strategic modification of a molecule's chemical properties and biological activity without altering its core carbon skeleton. slideshare.netcompoundchem.com On the this compound scaffold, FGI can be performed on the amide linkage, the difluorinated phenyl ring, or the unsubstituted N-phenyl ring to generate diverse analogs. While specific transformations on this compound itself are not extensively documented in dedicated studies, principles can be drawn from reactions on closely related analogs like 2-fluoro-N-phenylbenzamide.

Key transformations on this scaffold primarily involve the reactive C-F and C-H bonds on the aromatic rings and the amide functionality itself.

Regioselective Halogenation: The electronic properties of the benzamide scaffold can direct the regioselectivity of electrophilic aromatic substitution. For instance, recent studies on N-phenylbenzamide derivatives have shown that bromination can be selectively directed to different positions based on the reaction conditions. This switchable regioselectivity is crucial for creating specific isomers for structure-activity relationship (SAR) studies. While palladium catalysis tends to favor ortho-bromination to the amino group, the use of highly fluorinated solvents like hexafluoroisopropanol (HFIP) can direct the substitution to the para position through hydrogen-bonding interactions.

Table 1: Regioselective Bromination Conditions for N-Phenylbenzamide Analogs

| Reaction System | Promoter | Position Selectivity | Conversion Rate | Key Interactions |

| NBS/TFAA-TFA | Pd(OAc)₂ | Ortho to amino | 85% | Pd-mediated C-H activation |

| NBS/HFIP | Solvent effects | Para to amino | 78% | H-bonding with fluorinated alcohol |

| NBS/Na₂S₂O₈ | Oxidative system | Dual positions | 92% | Radical stabilization |

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms on the phenyl ring activates it towards nucleophilic attack. This allows for the displacement of a fluoride ion by various nucleophiles, a valuable strategy for introducing new functional groups. For example, in 2-fluoro-N-phenylbenzamide, the fluorine atom can be displaced by nucleophiles such as sodium methoxide or piperidine under basic conditions to yield ether or amine derivatives, respectively. This reactivity is a key pathway to creating derivatives with altered solubility, polarity, and receptor-binding profiles.

Table 2: Nucleophilic Aromatic Substitution Reactions on a Fluoro-N-phenylbenzamide Scaffold

| Nucleophile | Conditions | Product | Yield | Application |

| Sodium methoxide | Reflux in methanol | 2-Methoxy-N-phenylbenzamide | 68% | Ether derivatives synthesis |

| Piperidine | DMF, 80°C | 2-Piperidino-N-phenylbenzamide | 72% | Bioactive compound precursors |

| Hydrazine hydrate | Ethanol, RT | 2-Hydrazinyl-N-phenylbenzamide | 81% | Heterocycle building block |

Other Potential Interconversions: Standard organic transformations suggest other plausible FGIs on the this compound scaffold. The amide bond itself can be a target for modification.

Dehydration: Reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can dehydrate the primary amide (if the N-phenyl group were absent) to a nitrile (cyanophenyl) group. compoundchem.comvanderbilt.edu

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group, yielding a secondary amine. compoundchem.comvanderbilt.edu

These interconversions highlight the versatility of the this compound core structure as a template for generating a wide array of chemical entities.

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The primary focus is on the formation of the robust amide bond that defines this class of molecules.

Proposed Reaction Mechanisms for Amide Bond Formation (e.g., Imino Alcohol-Amide Tautomerism)

The synthesis of N-phenylbenzamides is often achieved by reacting a benzoyl chloride derivative with an amine. innovareacademics.in While seemingly straightforward, the mechanism can involve key intermediate steps. One prominent proposed pathway involves an imino alcohol-amide tautomerism. innovareacademics.inresearchgate.net

Amides exist in equilibrium with a tautomeric form known as an imidic acid or imino alcohol. innovareacademics.ingoogle.com Although the amide form is generally more stable, the imino alcohol form can be a key reactive intermediate. innovareacademics.inresearchgate.net The nitrogen atom in an imino alcohol is significantly more nucleophilic than in the corresponding amide, where the nitrogen lone pair is delocalized by resonance with the carbonyl group. researchgate.net

A proposed mechanism for the formation of N-phenylbenzamides from the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea suggests the following sequence:

Initial Acylation: The reaction begins with the nucleophilic attack of a nitrogen atom from 1,3-diphenylthiourea on the electrophilic carbonyl carbon of the benzoyl chloride.

Rearrangement and Intermediate Formation: This is followed by a rearrangement process.

Imino Alcohol-Amide Tautomerism: The mechanism proceeds through an imino alcohol intermediate, which then tautomerizes to the more thermodynamically stable N-phenylbenzamide product. innovareacademics.in

This tautomeric pathway is a critical concept, as activating the amide bond, often by converting it to a more reactive form like an iminol, is a common strategy in biochemical and synthetic transformations. researchgate.net Other mechanistic proposals for amide formation include pathways that proceed through nitrone intermediates, which are then converted to the final amide product. acs.org Preliminary mechanistic studies on other amidation reactions suggest a pathway involving initial deprotonation of the amine, followed by nucleophilic addition to the acyl group. researchgate.net

Kinetic Studies of Synthesis Reactions

Detailed kinetic studies specifically for the synthesis of this compound are not widely available in the literature. However, kinetic data from related reactions provide valuable insights into the factors governing the rate of amide bond formation and subsequent reactions on the scaffold.

For instance, kinetic analysis of the nucleophilic aromatic substitution of the fluorine atom in the closely related 2-fluoro-N-phenylbenzamide has been performed. The study of the reaction with sodium methoxide revealed that the reaction rate has a second-order dependence on the concentration of the nucleophile.

Table 3: Kinetic Data for a Reaction on a Fluoro-N-phenylbenzamide Analog

| Reaction Type | Reactant | Kinetic Profile | Activation Energy (ΔG‡) |

| Nucleophilic Aromatic Substitution | 2-fluoro-N-phenylbenzamide | Second-order dependence on nucleophile | 92.4 kJ/mol (for methoxide substitution) |

The general methodology for such kinetic studies often involves monitoring the reaction progress over time by periodically taking aliquots. rsc.org The concentration of the product can be determined using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy against an internal standard. rsc.org By plotting the initial reaction rates against varying concentrations of the reactants, the order of the reaction with respect to each component can be determined. rsc.org These studies are fundamental to understanding the reaction mechanism at a molecular level and for scaling up production in an industrial setting.

Structural Analysis of this compound Remains Undetermined by Single-Crystal X-ray Diffraction

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of a determined single-crystal X-ray structure for the compound This compound . While the compound is referenced in chemical literature, suggesting its synthesis is established, the precise three-dimensional arrangement of its atoms, its molecular conformation, and the specifics of its crystal packing have not been elucidated and published.

Consequently, a detailed analysis as specified by the requested outline—covering its molecular architecture, solid-state structure, and supramolecular interactions—cannot be provided at this time. The generation of scientifically accurate content for the following sections is contingent on the availability of single-crystal X-ray diffraction data, which is currently not present in the public domain for this specific molecule.

Molecular Architecture and Solid State Structural Elucidation of Difluorinated N Phenylbenzamides

Supramolecular Interactions and Crystal Packing Motifs

C-H···π and C-H···F–C(sp3) Interactions

It is important to distinguish this compound from its structurally similar isomers and derivatives, for which detailed crystallographic data are available. For instance, the compound N-(2,4-difluorophenyl)-2-fluorobenzamide , a tri-fluorinated analogue, has been synthesized, and its crystal structure was determined using single-crystal X-ray diffraction. mdpi.comresearchgate.net Studies on this related molecule reveal a nearly co-planar arrangement of its aromatic rings and a complex network of intermolecular forces, including N–H···O=C hydrogen bonds and C–H···F interactions, which dictate its crystal packing. mdpi.comresearchgate.net Furthermore, analyses of other related fluorinated benzamides have detailed various intramolecular and intermolecular interactions, such as N–H···F hydrogen bonds and π-π stacking. mdpi.com

However, these findings are specific to different molecules and cannot be extrapolated to accurately describe 2,4-difluoro-N-phenylbenzamide. The precise substitution pattern of the fluorine atoms significantly influences the electronic properties, conformation, and intermolecular interactions of the molecule, meaning each compound possesses a unique crystal structure.

Until a single-crystal X-ray diffraction analysis of this compound is performed and published, a definitive and scientifically rigorous article on its solid-state structure as outlined cannot be generated.

Role of Electrostatic Potential in Driving Intermolecular Interactions

The distribution of electron density, or electrostatic potential (ESP), across a molecule is a critical determinant of its non-covalent interactions. In the case of N-phenylbenzamide and its derivatives, the ESP landscape is complex, featuring alternating regions of positive and negative potential across the molecule's surface. This inherent electronic variability is a key factor in the diverse range of intermolecular interactions observed in their crystal structures.

For this compound, the two highly electronegative fluorine atoms significantly modulate this landscape. They act as strong electron-withdrawing groups, creating localized regions of negative potential around themselves while influencing the polarity of adjacent C-H bonds. This modification of the ESP map directly governs the nature and strength of intermolecular contacts. The varied electrostatic potential across the molecule can lead to multiple, energetically similar packing arrangements, driven by a combination of weak forces such as C–H···O, C–H···F, C–H···π, and π–π stacking interactions. researchgate.net The interplay between these forces, dictated by the specific ESP of the molecule, is a primary driver for the emergence of polymorphism in this class of compounds.

Polymorphism and Crystal Landscape Exploration

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of immense importance in materials science and pharmaceuticals. nih.govbruker.com N-phenylbenzamide derivatives are particularly known for their propensity to exhibit polymorphism, a trait that is enhanced by halogen substitution. researchgate.net

The N-phenylbenzamide framework is considered a "polymorphophore," a molecular moiety that encourages the formation of multiple crystal forms. Chemical modification through halogenation, such as the introduction of difluoro substituents, has been employed as a strategy to explore the crystal energy landscape and access numerous polymorphic structures. researchgate.net Studies on grids of isomeric difluorinated N-phenylbenzamides have been undertaken to systematically investigate this diversity. dcu.ie

While specific crystal structures for polymorphs of this compound are not widely detailed in publicly accessible databases, the extensive research on related compounds provides strong evidence of its polymorphic nature. researchgate.net For instance, discrepancies in reported crystallographic parameters for various fluoro-benzamide derivatives are often attributed to the existence of different polymorphs or solvates. The characterization of these forms relies on techniques like single-crystal and powder X-ray diffraction (PXRD), which reveal differences in unit cell dimensions, space groups, and crystal packing. nih.govbruker.com As an example, the closely related compound N-(2,4-difluorophenyl)-2-fluorobenzamide has been characterized, crystallizing in a monoclinic P2₁/c space group.

Table 1: Representative Crystallographic Data for a Related Fluorinated Benzamide (B126)

| Compound | Formula | Crystal System | Space Group | Key Feature |

|---|

The polymorphic behavior of this compound is governed by a delicate balance of several structural and energetic factors:

Crystal Packing Effects and Conformational Changes: The conformation of the central N-phenylbenzamide group is relatively rigid but can be subtly altered by crystal packing forces. researchgate.net While the molecule is capable of forming strong N–H···O hydrogen bonds, this often requires a conformational adjustment that the molecule resists. researchgate.net

Interplay of Weak Interactions: As a consequence of the resistance to major conformational changes, a variety of weaker interactions play a decisive role in stabilizing the crystal lattice. These include C–H···O, C–H···N, C–H···π, and π–π interactions. researchgate.net The ability of the molecule to adopt different packing arrangements stabilized by these varied, yet energetically comparable, interactions is a primary source of polymorphic diversity.

The discovery and isolation of different polymorphic forms is a challenging task that relies on a systematic exploration of crystallization conditions. Since polymorphs can have different thermodynamic stabilities, both kinetic and thermodynamic control of the crystallization process are exploited. Standard techniques include:

Recrystallization from Various Solvents: This is the most common method. Slowly cooling a saturated solution or allowing for slow evaporation can yield different crystalline forms depending on the solvent's polarity, hydrogen-bonding capability, and boiling point. mt.comnih.gov

Anti-Solvent Precipitation: Adding a solvent in which the compound is insoluble (an anti-solvent) to a saturated solution can induce rapid precipitation, sometimes trapping a metastable kinetic polymorph. mt.com

Slurry Equilibration: Stirring a suspension of a crystalline solid in a solvent over time allows for a solvent-mediated transformation to the most thermodynamically stable form under those conditions. Varying the solvent and temperature can map out the relative stabilities of different forms. pharmtech.com

Melt and Amorphous Crystallization: Heating the solid above its melting point and then cooling it at different rates can produce polymorphs not accessible from solution. Crystallization from an amorphous state, prepared by flash cooling the melt or lyophilization, is another effective technique. pharmtech.com

Control of Supersaturation: For some systems, achieving a high level of supersaturation is necessary to nucleate and grow a metastable form before the stable form appears. researchgate.net

Factors Influencing Polymorphic Diversity (e.g., fluorine position, crystal packing effects, conformational changes)

Advanced Spectroscopic Characterization for Structural Analysis

Spectroscopic methods are indispensable for elucidating the precise molecular structure and probing the subtle differences between polymorphic forms.

NMR spectroscopy, in both solution and solid states, provides detailed information about the chemical environment of individual atoms. For this compound, a multi-nuclear approach is particularly powerful.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon is typically found around δ 165 ppm, while the aromatic carbons resonate between δ 115 and 155 ppm. nih.gov For fluorinated compounds, the spectra can be complex due to C-F coupling. Techniques involving simultaneous proton and fluorine decoupling (e.g., ¹³C{¹H,¹⁹F}) are often required to simplify the spectra and make assignments. jeolusa.com

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is exceptionally informative for fluorinated compounds. alfa-chemistry.com The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. For aromatic fluorides, shifts typically appear in the range of -100 to -170 ppm relative to CFCl₃. ucsb.edu

Solid-State NMR (ssNMR): This technique is crucial for characterizing polymorphism. Since polymorphs differ in their crystal packing and sometimes molecular conformation, the local electronic environments of the nuclei change. These changes are reflected in the ssNMR spectra, where distinct shifts for ¹³C and ¹⁹F nuclei can be observed for different crystal forms. nih.govbruker.com ¹⁹F ssNMR, in particular, has been used to probe conformational disorder in related fluorobenzamides. nih.gov

Table 2: Typical NMR Chemical Shift Ranges for N-Phenylbenzamide Derivatives

| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Amide (N-H) | 9.8 - 11.2 | Position is sensitive to solvent and hydrogen bonding. nih.gov |

| Aromatic (Ar-H) | 6.8 - 8.0 | Complex multiplet patterns due to H-H and H-F coupling. nih.gov | |

| ¹³C | Carbonyl (C=O) | ~165 | nih.gov |

| Aromatic (Ar-C) | 115 - 155 | Signals can be split by coupling to fluorine (JCF). nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of complex organic molecules such as this compound. These methods provide a detailed molecular fingerprint by probing the vibrational modes of a molecule's constituent functional groups. Analysis of the resulting spectra allows for the confirmation of molecular structure, identification of specific chemical bonds, and insight into intermolecular forces, such as hydrogen bonding, which are critical to understanding the molecule's solid-state arrangement and dynamics. faccts.denih.gov

The vibrational modes of this compound can be assigned to the vibrations of its three key structural components: the central amide linkage, the unsubstituted N-phenyl ring, and the 2,4-difluorinated benzoyl ring. A combination of experimental data from closely related compounds and theoretical calculations, such as Density Functional Theory (DFT), provides a robust framework for assigning the observed spectral bands. nih.govesisresearch.org

Key Functional Group Vibrations

Amide Group Vibrations: The amide linkage (-C(O)NH-) gives rise to several characteristic and intense bands in both IR and Raman spectra, making it readily identifiable.

N-H Stretching: The N-H stretching vibration (νN-H) is highly sensitive to its environment, particularly hydrogen bonding. In N-phenylbenzamide derivatives, this band typically appears in the region of 3450-3300 cm⁻¹. nih.gov A downward shift (redshift) and broadening of this peak often indicates the involvement of the N-H group in intermolecular N-H···O=C hydrogen bonding, which influences the crystal packing and molecular dynamics. esisresearch.orgesisresearch.orgresearchgate.net

Amide I Band (C=O Stretch): The Amide I band, which is primarily due to the C=O stretching vibration (νC=O), is one of the most intense and characteristic absorptions in the IR spectrum of amides. For N-phenylbenzamide derivatives, it is typically observed in the 1680-1645 cm⁻¹ range. nih.gov Its precise frequency can be affected by conjugation with the aromatic rings and by hydrogen bonding.

Amide II Band (N-H Bend and C-N Stretch): The Amide II band is a mixed vibration, arising from a coupling of the in-plane N-H bending (δN-H) and C-N stretching (νC-N) modes. It appears as a strong band in the IR spectrum, generally between 1550 cm⁻¹ and 1510 cm⁻¹.

Aromatic Ring Vibrations: Both the phenyl and the difluorophenyl rings exhibit characteristic vibrations.

C-H Stretching: The aromatic C-H stretching modes (νC-H) typically appear as a group of weaker bands in the region above 3000 cm⁻¹, usually between 3100 and 3000 cm⁻¹. wpmucdn.com

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings (νC=C) produce a series of medium-to-strong bands in the 1625-1440 cm⁻¹ region. wpmucdn.com

C-H Bending: Out-of-plane (γC-H) and in-plane (βC-H) bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1300 cm⁻¹) and are diagnostic of the substitution pattern of the rings.

Carbon-Fluorine Vibrations: The vibrations involving the fluorine substituents are a key feature in the spectrum of this compound.

C-F Stretching: The C-F stretching modes (νC-F) are known to produce very strong absorptions in the IR spectrum. For fluorinated benzene (B151609) derivatives, these bands are typically located in the 1280-1100 cm⁻¹ range. The analysis of related molecules like 2,4-difluorobenzonitrile (B34149) confirms the presence of strong vibrational modes in this region, attributable to the C-F bonds. asianjournalofphysics.com

Vibrational Spectra Data Tables

The following tables summarize the expected prominent vibrational frequencies for this compound based on data from analogous structures.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3450 - 3300 | Medium-Strong | ν(N-H) Stretch | Amide |

| ~3100 - 3000 | Weak-Medium | ν(C-H) Stretch | Aromatic Rings |

| ~1680 - 1645 | Strong | ν(C=O) Stretch (Amide I) | Amide |

| ~1625 - 1440 | Medium-Strong | ν(C=C) Stretch | Aromatic Rings |

| ~1550 - 1510 | Strong | δ(N-H) + ν(C-N) (Amide II) | Amide |

| ~1280 - 1100 | Strong | ν(C-F) Stretch | Difluorophenyl Ring |

Table 2: Characteristic Raman Scattering Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3450 - 3300 | Weak | ν(N-H) Stretch | Amide |

| ~3100 - 3000 | Medium | ν(C-H) Stretch | Aromatic Rings |

| ~1680 - 1645 | Medium | ν(C=O) Stretch (Amide I) | Amide |

| ~1625 - 1440 | Strong | ν(C=C) Ring Stretch | Aromatic Rings |

| ~1000 | Strong | Ring Breathing Mode | Aromatic Rings |

Note: The listed wavenumbers are approximate and based on the analysis of structurally similar compounds. esisresearch.orgnih.govwpmucdn.comasianjournalofphysics.com Actual experimental values may vary.

Molecular Dynamics Insights

Vibrational spectroscopy provides significant insight into the molecular dynamics, primarily through the study of intermolecular interactions. In the solid state, N-phenylbenzamide derivatives frequently form centrosymmetric dimers or extended chains via N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. esisresearch.org The formation of these hydrogen bonds causes a noticeable perturbation of the involved vibrational modes.

Specifically, the N-H stretching frequency is a sensitive probe of hydrogen bonding. In a non-hydrogen-bonded (e.g., in a dilute solution in a non-polar solvent) or weakly hydrogen-bonded state, the ν(N-H) band is sharper and appears at a higher wavenumber. In the solid state, strong N-H···O=C hydrogen bonding weakens the N-H bond, resulting in a shift of the ν(N-H) band to a lower frequency (redshift) and a significant increase in its bandwidth. esisresearch.orgesisresearch.org Similarly, the C=O (Amide I) stretching frequency can also shift, though typically to a lesser extent. By analyzing the position and shape of these amide bands, one can infer the presence and relative strength of the hydrogen bonding network, which dictates the supramolecular architecture and is a key aspect of the molecule's static and dynamic behavior in the crystal lattice.

Computational and Theoretical Investigations of 2,4 Difluoro N Phenylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. solubilityofthings.com It is widely applied to predict molecular properties and is a cornerstone for the computational analysis of 2,4-difluoro-N-phenylbenzamide.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For derivatives of benzamide (B126), this optimization is commonly performed using DFT methods, such as the B3LYP functional, with a comprehensive basis set like 6-311++G(d,p). acs.org This process calculates the bond lengths, bond angles, and dihedral angles that represent the molecule's ground state structure.

The accuracy of the optimized geometry is crucial, as it serves as the foundation for all subsequent property calculations, including electronic structure, spectroscopic profiles, and reactivity. solubilityofthings.com By solving the Schrödinger equation within the DFT framework, a detailed picture of the electron distribution and molecular orbitals is obtained. solubilityofthings.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical) Note: These values are representative for benzamide-type structures based on DFT calculations and may vary slightly depending on the specific computational method and basis set used.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C=O | ~1.25 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-F | ~1.35 Å | |

| Bond Angles | O=C-N | ~122° |

| C-N-H | ~120° | |

| C-C-F | ~119° | |

| Dihedral Angle | C-C-N-C | Varies (defines planarity) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The character and energy of these orbitals are critical in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. edu.krd

The energy difference between these two orbitals is called the HOMO-LUMO energy gap (ΔE). edu.krdschrodinger.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. edu.krd This energy gap is a key parameter derived from DFT calculations and helps to explain the electronic transitions and charge transfer that can occur within the molecule. researchgate.netnih.gov

Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Theoretical) Note: Values are illustrative and depend on the level of theory and solvent model used in the calculation.

| Property | Value | Significance |

| HOMO Energy (EHOMO) | ~ -6.8 eV | Electron-donating ability |

| LUMO Energy (ELUMO) | ~ -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.3 eV | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) surface, also known as an electrostatic potential (ESP) map, illustrates the charge distribution of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species, making it useful for understanding intermolecular interactions. nih.gov The MEP map is color-coded to show different potential values on the molecule's surface. uni-muenchen.de

Red regions indicate a negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue regions indicate a positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green regions represent areas of neutral potential.

For this compound, the MEP surface would be expected to show a strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. Negative potential would also be seen near the fluorine atoms. A region of high positive potential (blue) would be located around the amide proton (N-H), highlighting its acidic character. nih.gov This analysis helps identify sites for hydrogen bonding and other noncovalent interactions. researchgate.net

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. acs.org These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate directly with the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net

By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the fundamental vibrational modes can be achieved. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to account for anharmonicity, which leads to better agreement with experimental results. researchgate.net

Table 3: Selected Predicted Vibrational Frequencies for this compound (Theoretical) Note: Wavenumbers are representative values from DFT calculations for similar benzamide structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| N-H Stretch | Amide (-CONH-) | ~3450 |

| C-H Stretch | Aromatic Ring | ~3100 - 3000 |

| C=O Stretch | Amide I Band | ~1690 |

| N-H Bend / C-N Stretch | Amide II Band | ~1530 |

| C-F Stretch | Fluoro-aromatic | ~1250 |

From the energies of the HOMO and LUMO orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.gov These indices, based on conceptual DFT, provide a quantitative measure of how the molecule will behave in a chemical reaction. nih.gov

Key reactivity indices include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A hard molecule has a large energy gap, while a soft molecule has a small one. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule can be polarized.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). researchgate.net

In addition to these global indices, Fukui functions can be calculated to identify the reactivity of individual atomic sites within the molecule, predicting the most likely locations for nucleophilic and electrophilic attack. researchgate.netnih.gov

Table 4: Calculated Global Reactivity Descriptors (Theoretical) Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.

| Reactivity Descriptor | Formula | Calculated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Global Softness (S) | 1 / η | 0.377 eV-1 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.25 eV |

Prediction of Vibrational Frequencies and Spectroscopic Properties

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations model the physical movements of atoms and molecules, providing detailed information about conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.netmdpi.com

In a typical MD simulation of this compound, the molecule would be placed in a periodic box filled with explicit solvent molecules (e.g., water or DMSO). The interactions between all atoms are governed by a set of equations known as a force field (e.g., AMBER, OPLS). nih.govgithub.io The simulation then calculates the trajectory of each atom over a period of time by solving Newton's equations of motion. github.io

These simulations are invaluable for:

Analyzing Conformational Flexibility: MD reveals how different parts of the molecule move, such as the rotation around the C-N amide bond or the phenyl rings. This provides insight into the molecule's accessible conformations in solution. nih.gov

Studying Solvent Interactions: MD simulations explicitly model how solvent molecules arrange around the solute and form hydrogen bonds or other non-covalent interactions. This is crucial for understanding solubility and how the solvent might influence the molecule's preferred conformation and reactivity.

Prediction of Non-linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules, particularly those with extensive π-electron systems, are promising candidates for NLO materials due to their large optical nonlinearities and the tunability of their molecular structure. researchgate.netnih.gov

Computational methods, primarily based on Density Functional Theory (DFT), are employed to predict the NLO properties of molecules like this compound. These calculations can determine key parameters such as polarizability (α) and first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response of a molecule.

While specific NLO data for this compound is not extensively documented in dedicated studies, research on structurally related compounds provides a strong basis for prediction. For instance, studies on other heterocyclic compounds like triazole derivatives have shown that the introduction of specific substituents can significantly enhance NLO properties. nih.gov A computational investigation of N-phenylpropanamide derivatives demonstrated that strategic modifications could lead to compounds with significant linear polarizability and hyperpolarizability values, highlighting their potential for use in NLO materials. nih.gov

The prediction process for this compound would involve:

Geometry Optimization: The molecule's ground state geometry is optimized using a suitable DFT functional and basis set.

Property Calculation: Key NLO-related values are calculated. Frontier Molecular Orbital (FMO) analysis is also crucial, as the energy gap (HOMO-LUMO gap) is inversely related to molecular polarizability and, consequently, the NLO response. nih.gov

Based on analogous structures, it is hypothesized that the difluoro-substituents on the benzoyl ring of this compound would influence the intramolecular charge transfer characteristics, which are fundamental to NLO activity.

| NLO Parameter | Significance | Typical Computational Method |

|---|---|---|

| Polarizability (α) | Measures the linear response of the electron cloud to an electric field. | DFT/TD-DFT |

| First Hyperpolarizability (β) | Quantifies second-order NLO effects like Second Harmonic Generation (SHG). | DFT/TD-DFT |

| Second Hyperpolarizability (γ) | Quantifies third-order NLO effects. | DFT/TD-DFT |

| HOMO-LUMO Energy Gap | Indicates molecular reactivity and influences polarizability. A smaller gap often correlates with larger NLO responses. | DFT |

Computational Assessment of Intermolecular Interaction Energies (e.g., PIXEL Method)

Understanding the nature and strength of intermolecular interactions is fundamental to predicting the crystal packing and polymorphism of a compound. The PIXEL method is a computational approach used to calculate lattice energies and analyze molecule-molecule interactions in crystals, partitioning the total interaction energy into its coulombic, polarization, dispersion, and repulsion components.

Studies on substituted benzanilides, which are structurally similar to this compound, have effectively utilized the PIXEL method. researchgate.net In the crystal structure of these compounds, molecules are held together by a network of strong and weak hydrogen bonds. researchgate.netresearchgate.net

For this compound, a PIXEL analysis would typically identify and quantify the following interactions:

Strong Hydrogen Bonds: The classic N-H···O=C hydrogen bond between the amide groups of adjacent molecules is often a primary contributor to the stability of the crystal lattice. researchgate.net

Weak Hydrogen Bonds: Interactions such as C-H···O=C and C-H···π are also significant in directing the supramolecular assembly. researchgate.net

Fluorine Interactions: The fluorine atoms in this compound can participate in weak C-H···F-C hydrogen bonds.

By calculating the energy of each unique molecular pair within the crystal lattice, the PIXEL method provides a detailed quantitative picture of the forces governing the solid-state structure. This is crucial for understanding physical properties and for rationalizing observed polymorphic forms. researchgate.net

| Interaction Type | Description | Typical Energy Contribution (kJ/mol) |

|---|---|---|

| N-H···O=C | Strong hydrogen bond between amide groups. A dominant interaction in stabilizing the primary structural motifs. | -20 to -40 |

| C-H···O=C | Weak hydrogen bond involving an aromatic or aliphatic C-H and the carbonyl oxygen. | -5 to -15 |

| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. | -5 to -10 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | -10 to -20 |

| C-H···F | Weak hydrogen bond involving organic fluorine. | -2 to -8 |

In Silico Screening and Virtual Ligand Design Methodologies

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. scirp.orgnih.gov Consequently, this compound represents a valuable starting point for in silico screening and virtual ligand design to identify novel therapeutic agents. researchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. archivesofmedicalscience.com The process generally involves:

Target Selection and Preparation: A biologically relevant target is chosen, such as a protein kinase or a bacterial enzyme. scirp.orgubaya.ac.id The 3D structure of the target is obtained from databases like the Protein Data Bank (PDB).

Library Generation: A virtual library of compounds is created. This can be done by modifying the this compound scaffold with various substituents at different positions.

Molecular Docking: The compounds from the virtual library are "docked" into the binding site of the target protein. Docking algorithms predict the binding conformation and estimate the binding affinity, often expressed as a docking score or free energy of binding. semanticscholar.org

Hit Identification and Optimization: Compounds with the most favorable docking scores are identified as "hits." archivesofmedicalscience.com These hits can then be further optimized in silico to improve properties like potency and selectivity before being synthesized for experimental testing. arxiv.orgpreprints.org

For example, N-phenylbenzamide derivatives have been designed and evaluated in silico as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. scirp.org In such studies, the N-phenylbenzamide core acts as a linker that correctly positions other chemical groups into specific pockets of the kinase active site. scirp.org Similarly, these scaffolds have been investigated for antibacterial and antifungal activity by docking them against essential microbial enzymes. nih.govresearchgate.net The difluoro substitution pattern in this compound can be particularly useful for modulating properties like metabolic stability and binding affinity through specific interactions with the target protein.

| Methodology | Purpose in Drug Design | Example Application for N-Phenylbenzamides |

|---|---|---|

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Creating a model based on known kinase inhibitors to guide the design of new N-phenylbenzamide derivatives. scirp.orgpreprints.org |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Screening a library of this compound analogs against a bacterial enzyme like APH(2")-IIa. ubaya.ac.id |

| ADMET Prediction | Computationally estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Evaluating the drug-likeness of promising hits from a virtual screen before synthesis. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time to assess binding stability. | Validating the stability of the predicted binding mode of a top-ranked N-phenylbenzamide derivative. scirp.org |

Structure Activity Relationships Sar and Molecular Design Principles for Biological Applications

Impact of Fluorine Substitution on Electronic Properties and Receptor Binding Affinity

The introduction of fluorine atoms into the N-phenylbenzamide scaffold significantly alters the molecule's physicochemical properties, which in turn influences its biological activity. acs.orglib4ri.ch Fluorine is highly electronegative and its presence can modulate key drug-like characteristics such as metabolic stability, binding affinity, and membrane permeability. acs.orglib4ri.ch

The strategic placement of fluorine can lead to more potent and selective compounds. For example, in the development of ligands for the cereblon (CRBN) protein, fluorinated benzamide (B126) derivatives demonstrated increased binding affinity compared to their non-fluorinated counterparts. acs.orglib4ri.ch This enhancement is attributed to several factors. The fluorine atom can increase the acidity of the amide N-H group, making it a better hydrogen bond donor. acs.orglib4ri.ch Furthermore, fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole interactions, with amino acid residues in a protein's binding pocket, thereby strengthening the ligand-receptor complex. acs.org Studies have shown that C-H···F interactions can be considered true hydrogen bonds, contributing significantly to the stability of the binding. acs.org The substitution of hydrogen with fluorine can also lead to conformational changes that may be favorable for binding.

In the context of GPR27 agonists, a 4-chloro-2,5-difluoro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide derivative was identified as the most potent agonist in a series, highlighting the positive impact of multiple fluorine substitutions on receptor affinity. nih.govnyu.edu The electron-withdrawing nature of fluorine alters the electron distribution across the aromatic rings, which can be a critical factor for molecular recognition and binding.

Systematic SAR Studies on the N-Phenylbenzamide Scaffold

Systematic SAR studies have been instrumental in understanding how modifications to the N-phenylbenzamide core affect biological outcomes. These studies often involve creating libraries of compounds with varied substitution patterns to identify key structural features required for activity.

The position of fluorine atoms on the phenyl rings of the N-phenylbenzamide scaffold has a profound effect on biological activity. The differential placement—ortho, meta, or para—can alter the molecule's conformation, electronic distribution, and ability to interact with a target receptor.

In studies of inhibitors for Venezuelan Equine Encephalitis Virus, moving a fluorine substituent from the ortho-position (in the hit compound) to the meta-position on the phenylamide ring resulted in a dramatic increase in the reduction of viral titer. acs.org Conversely, for sigma1 receptor ligands, fluorine substitution at the ortho-position of the benzamide ring led to high affinity and selectivity.

Research on antischistosomal N-phenylbenzamides revealed a clear hierarchy of potency related to fluorine's position. On the N-phenyl ring (left-hand side), ortho-fluoro substitution was more potent than the unsubstituted analog. nih.gov In a different study on GPR27 agonists, a comparison between 2,4-dichloro and 4-chloro-2,5-difluoro derivatives showed that the difluoro compound was a more potent agonist, indicating that the specific arrangement and type of halogen substitution are critical. nih.govnyu.edu The solid-state organization and molecular conformation of mono- and difluorinated benzanilides are also influenced by the fluorine position, with ortho-isomers often showing minor conformational differences compared to meta- and para-isomers. researchgate.net

Beyond fluorine, a wide range of other substituents have been explored on the N-phenylbenzamide scaffold to modulate biological potency and selectivity. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—plays a pivotal role.

In the development of antischistosomal agents, SAR studies indicated that strong electron-withdrawing groups, such as dichloro substitution at the meta and para positions of the benzoyl ring, induced potent activity against the parasite. nih.gov Further studies confirmed that incorporating electron-withdrawing functionalities like nitro (NO₂) and trifluoromethyl (CF₃) could enhance potency. nih.govresearchgate.net

Conversely, in some contexts, electron-donating groups are favored. For certain anticonvulsant N-phenylbenzamides, a methyl group positioned proximal to the amide NH was found to be a requirement for the bioactive conformation. In the pursuit of anticancer agents, an imidazole-based N-phenylbenzamide with a fluorine substitution was the most active in a series, while a derivative with a para-methoxy group (an electron-donating group) also showed promising activity. nih.govresearchgate.net

The nature of the substituent also impacts selectivity. For histone deacetylase (HDAC) inhibitors, benzamide-based derivatives with an amino (NH₂) group at the R₂ position showed HDACI activity, whereas those with a methyl (CH₃) group did not, although both showed antiproliferative effects. nih.gov For anti-enterovirus 71 agents, a hydrogen-bond donor group was found to favor activity. mdpi.com These findings underscore that the choice of substituent must be carefully tailored to the specific biological target to achieve both high potency and the desired selectivity. nih.govmdpi.com

| Compound Series | Target/Application | Favorable Substituents for Potency | Unfavorable Substituents | Reference |

|---|---|---|---|---|

| N-phenylbenzamides | Antischistosomal (S. mansoni) | Electron-withdrawing groups (Cl, F, NO₂, CF₃) | Unsubstituted analogs were less potent | nih.govresearchgate.net |

| 2-Amidinophenylbenzamides | Antiviral (VEEV) | 3-fluorophenyl, unsubstituted phenyl | N-isopropyl, alkyl groups instead of phenyl | acs.org |

| N-phenylbenzamides | Antiviral (Enterovirus 71) | H-bond donor at R6, 3-amino, 4-methoxy | Propionyl substituent at amino group | mdpi.com |

| Imidazole-based N-phenylbenzamides | Anticancer | Fluorine substitution, para-methoxy group | Data not specified | nih.gov |

| Benzamide Derivatives | HDAC Inhibition | NH₂ group on ZBG | CH₃ group on ZBG (for HDACI activity) | nih.gov |

Positional Isomerism Effects of Fluorine (Ortho, Meta, Para Substitution) on Biological Activity

Ligand Design Strategies Based on Conformational and Electronic Features

The design of effective N-phenylbenzamide-based ligands relies heavily on understanding their conformational and electronic requirements for binding to a biological target. A key structural feature is the relative orientation of the two phenyl rings, which is often described by the dihedral angle between the rings and the central amide plane. For anticonvulsant activity, a specific conformation where the methyl-substituted phenyl ring is oriented at an angle of 90-120 degrees to the amide plane is considered active. vulcanchem.com

Computational methods are increasingly employed to guide ligand design. Strategies like 4D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking help to model and predict the bioactivity of novel benzamide derivatives. uncst.go.ug These approaches can identify which atomic positions on the scaffold are most sensitive to modification and can predict how changes will affect binding affinity. uncst.go.ug For instance, computational screening identified N-phenylbenzamide as a promising framework for molecular rectification, where asymmetric functionalization with electron-donating groups could enhance performance. researchgate.net

Another crucial design strategy involves engineering intramolecular hydrogen bonds (IMHBs) to predetermine the ligand's conformation. acs.orglib4ri.ch Placing a fluorine atom at the ortho position of the benzamide scaffold can encourage the formation of an IMHB between the fluorine and the amide proton (C-F···H-N). acs.orglib4ri.ch This locks the molecule into a more rigid, and potentially more bioactive, conformation that mimics the binding mode of natural ligands. acs.org This conformational constraint reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity.

Comparative Analysis with Related Benzamide Derivatives and Analogs

The biological profile of 2,4-difluoro-N-phenylbenzamide can be better understood through comparison with its structural analogs. In the study of GPR27 agonists, the lead compound was a 2,4-dichloro-N-phenylbenzamide derivative. nih.govnyu.edu A subsequent analog, 4-chloro-2,5-difluoro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide, emerged as the most potent agonist, suggesting that a difluoro substitution pattern can be more effective than a dichloro one for this specific target. nih.govnyu.edu This highlights that even among halogens, the choice and position can fine-tune activity.

When comparing N-phenylbenzamides with different numbers of fluorine substituents, interesting trends emerge. A search of the Cambridge Structural Database reveals numerous examples of mono-, di-, and tetra-fluorinated N-phenylbenzamides, while the tri-fluorinated variant, N-(2,3-difluorophenyl)-2-fluorobenzamide, was reported as the first of its kind. mdpi.com This structural diversity allows for a broad exploration of chemical space.

In the context of antischistosomal agents, a comparative analysis was performed using a Craig plot, which correlates the hydrophobic character of a substituent with its electronic effect. nih.gov This allowed for a rational selection of diverse substituents on both phenyl rings. The study found that combining the most active substituents—typically electron-withdrawing groups—on both rings resulted in the most potent compound, demonstrating a synergistic effect. nih.gov The replacement of a chloro substituent with a fluoro substituent in a series of mitochondrial permeability transition pore inhibitors resulted in analogs with an improved profile in counter-screens. unc.edu These comparative analyses are essential for building robust SAR models and guiding the rational design of new, more effective benzamide derivatives.

Advanced Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of N-Phenylbenzamide-Based Organogels and Soft Materials

The N-phenylbenzamide scaffold is an effective structural motif for the construction of low molecular weight organogelators (LMWGs). These molecules can self-assemble in organic solvents to form three-dimensional fibrous networks, which immobilize the solvent and create a gel. researchgate.net The synthesis of these materials often involves standard amide bond formation, such as reacting a substituted benzoyl chloride with an appropriate aniline (B41778) derivative. rsc.org The true functionality, however, lies in the spontaneous and reversible organization of these molecules into ordered supramolecular structures. researchgate.net

The process of self-assembly is thermodynamically driven, relying on the cumulative effect of multiple weak, non-covalent interactions to form stable, extended networks. researchgate.net Researchers have successfully created novel fluorescent organogels by linking N-phenylbenzamide to carbazole (B46965) moieties, demonstrating that these systems can self-assemble into well-organized tapes and other ordered structures in various solvents. google.com

Role of Non-Covalent Interactions in Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The formation of stable organogels and other soft materials from N-phenylbenzamide derivatives is critically dependent on a cooperative interplay of non-covalent interactions. researchgate.net These interactions direct the molecules to arrange into one-dimensional fibrous structures that entangle to form the gel network.

Hydrogen Bonding: The primary and most influential interaction is the hydrogen bond between the amide proton (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor. researchgate.net This N-H···O=C interaction leads to the formation of one-dimensional tapes or chains. Theoretical and crystallographic studies on related difluorobenzamide structures confirm the prevalence and strength of these hydrogen bonds in the solid state. acs.org The fluorine atoms also participate in weaker but significant C-H···F hydrogen bonds, which further stabilize the crystal packing and influence molecular conformation. pnas.orgresearchgate.net

| Interaction Type | Description | Role in Self-Assembly |

| N-H···O=C Hydrogen Bond | Strong, directional interaction between the amide N-H group and the carbonyl oxygen. researchgate.net | Primary driving force for forming one-dimensional molecular chains or tapes. |

| C-H···F Hydrogen Bond | Weaker hydrogen bond involving fluorine atoms as acceptors. pnas.orgresearchgate.net | Provides additional stability to the assembled structure and influences the overall crystal packing. researchgate.net |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. alfachemic.com | Promotes the aggregation of the 1D hydrogen-bonded chains into larger, three-dimensional networks. researchgate.net |

| Van der Waals Forces | General intermolecular attractions that contribute to the overall stability of the packed structure. researchgate.net | Stabilize the final gel network by ensuring efficient space-filling. |

Development of Optoelectronic and Emissive Materials

The N-phenylbenzamide scaffold, particularly when functionalized, is a promising platform for developing new optoelectronic and emissive materials. The inherent conjugation within the molecule can be extended and tuned through chemical modification to achieve desired photophysical properties.

Research has shown that incorporating N-phenylbenzamide derivatives into polymer matrices, such as polymethyl methacrylate (B99206) (PMMA), can lead to materials with enhanced optical characteristics suitable for use in organic light-emitting diodes (OLEDs). Furthermore, new fluorescent molecules designed by linking N-phenylbenzamide to carbazole units have been synthesized. These compounds can form organogels that exhibit properties applicable to photonics and optical switches. google.com Studies on related halogenated N-phenylbenzamides have revealed intense emission and mechanofluorochromic behavior—where the emission color changes in response to mechanical force—highlighting the potential of these materials in sensors and smart materials. researchgate.net The fluorine atoms in 2,4-difluoro-N-phenylbenzamide can influence the electronic energy levels (HOMO/LUMO) and enhance properties like metabolic stability and binding affinity, which are beneficial in the design of robust optoelectronic devices. beilstein-journals.org

| Derivative Type | Application/Property | Research Finding |

| Carbazole-N-phenylbenzamides | Organogels for photonics, optical switches. google.com | Self-assemble into fluorescent, well-organized tapes. google.com |

| N-phenylbenzamide in PMMA | Organic Light-Emitting Diodes (OLEDs). | Doping enhances the optical properties of the polymer matrix. |

| Trifluoromethyl-N-phenylbenzamides | Emissive materials, mechanofluorochromic sensors. researchgate.net | Exhibit intense, tunable emission and respond to mechanical stimuli. researchgate.net |

Applications in Molecular Electronics and Magnetism

The defined structure and tunable electronic properties of the N-phenylbenzamide framework make it an excellent candidate for applications at the single-molecule level, particularly in molecular electronics and magnetism.

Molecular Electronics: N-phenylbenzamide and its derivatives have been identified as promising molecular rectifiers, which are components that allow electrical current to flow more easily in one direction than the other. In studies using scanning tunneling microscopy break-junction (STM-BJ) techniques, researchers measured the current-voltage (I-V) characteristics of single N-phenylbenzamide molecules anchored between gold electrodes. mdpi.com The findings demonstrated that the N-phenylbenzamide structure possesses a combination of high conductance and rectification. Furthermore, these properties can be systematically tuned by chemical functionalization, such as adding electron-donating groups to the aniline moiety, which was found to increase rectification. mdpi.com This work establishes a clear design principle for developing robust molecular electronic components based on this scaffold. mdpi.com

Molecular Magnetism: The introduction of fluorine atoms into organic radicals can profoundly influence their crystal packing and magnetic properties. Blatter radicals are stable, purely organic radicals that are of great interest for creating molecule-based magnets. A study on a Blatter radical derived from 1-(2,4-difluorophenyl) showed that the fluorine substituents play a key role in directing the solid-state packing. researchgate.net In the crystal, these radical molecules arrange into one-dimensional regular chains with a parallel arrangement of the bicyclic and phenyl rings. Magnetic susceptibility measurements revealed strong antiferromagnetic interactions between the radical units within these chains, a direct consequence of the fluorine-induced packing. researchgate.net This demonstrates that the 2,4-difluorophenyl moiety can be used to engineer specific magnetic behaviors in molecular materials.

| Application Area | Key Finding | Significance |

| Molecular Electronics | N-phenylbenzamide derivatives function as single-molecule rectifiers with tunable conductance. mdpi.com | Provides a robust and synthesizable platform for creating diodes and other components for molecular-scale circuits. mdpi.com |

| Molecular Magnetism | A Blatter radical with a 1-(2,4-difluorophenyl) group exhibits strong antiferromagnetic interactions. researchgate.net | Demonstrates that fluorine substitution can control solid-state packing to create materials with specific magnetic properties. researchgate.net |

Polymerization Catalysis and Control

While N-phenylbenzamide and its derivatives are frequently synthesized using various catalytic methods, their application as catalysts for polymerization is not a widely documented field of research. alfachemic.comnih.gov The primary role of the N-phenylbenzamide moiety in polymer science is typically as a structural component within a polymer chain rather than as an external catalytic agent.

For example, the amide linkages of N-phenylbenzamide units have been incorporated into the structure of organoplatinum(II) monomers to drive cooperative supramolecular polymerization. In this context, the amide group's ability to form strong intermolecular hydrogen bonds is the key feature that facilitates the self-assembly of monomers into well-defined, one-dimensional nanostructures. The N-phenylbenzamide unit is therefore integral to the polymerization process itself, but it functions as a building block that directs assembly, not as a catalyst that accelerates a reaction between other monomers. Searches for N-phenylbenzamide derivatives acting as radical, anionic, or cationic polymerization initiators or catalysts have not yielded specific findings.